1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea
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Overview
Description
Tirilazad mesylate is a synthetic, lipid-soluble, non-glucocorticoid, 21-aminosteroid. It was developed primarily for its neuroprotective properties, particularly in the treatment of subarachnoid hemorrhage, traumatic brain injury, spinal cord injury, and ischemic stroke . The compound inhibits lipid peroxidation, which is a process that can cause cell damage, especially in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tirilazad mesylate involves several steps, starting from the glucocorticoid molecule. The structure is optimized to remove glucocorticoid side effects and enhance free radical scavenging . The exact synthetic routes and reaction conditions are proprietary and not widely published in open literature.
Industrial Production Methods: Industrial production of tirilazad mesylate likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the efficacy and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: Tirilazad mesylate primarily undergoes oxidation and reduction reactions due to its role as an antioxidant. It inhibits iron-dependent lipid peroxidation, which involves the scavenging of free radicals .
Common Reagents and Conditions: The compound interacts with various reagents that facilitate its antioxidant properties. These include iron chelators and other free radical scavengers. The reactions typically occur under physiological conditions, mimicking the environment within the human body .
Major Products Formed: The major products formed from the reactions of tirilazad mesylate are typically less reactive species that result from the neutralization of free radicals. These products help in reducing cellular damage and inflammation .
Scientific Research Applications
Tirilazad mesylate has been extensively studied for its neuroprotective effects. It has shown promise in reducing vasospasm and infarct size in experimental models of subarachnoid hemorrhage and ischemic stroke . Additionally, it has been investigated for its potential to reduce hepatic ischemia-reperfusion injury during liver transplantation . Despite its promising results in animal models, clinical trials in humans have shown mixed outcomes, with some studies indicating no significant improvement in clinical outcomes .
Mechanism of Action
The primary mechanism of action of tirilazad mesylate is the inhibition of lipid peroxidation. This process involves the scavenging of free radicals, which prevents the oxidative degradation of lipids within cell membranes . By inhibiting lipid peroxidation, tirilazad mesylate helps in maintaining cell membrane integrity and reducing inflammation. The compound’s effects are mediated through its interaction with iron-dependent pathways and its ability to stabilize cell membranes .
Comparison with Similar Compounds
- Methylprednisolone
- PNU-101033E (a pyrrolopyrimidine lazaroid)
Comparison: Tirilazad mesylate is unique in its structure as a 21-aminosteroid, which differentiates it from glucocorticoids like methylprednisolone. Unlike glucocorticoids, tirilazad mesylate does not exhibit the typical side effects associated with glucocorticoid therapy . PNU-101033E, another antioxidant compound, shares some similar properties with tirilazad mesylate but differs in its chemical structure and specific cellular interactions . Tirilazad mesylate’s ability to inhibit lipid peroxidation without significant glucocorticoid side effects makes it a unique and valuable compound in neuroprotection .
Properties
Molecular Formula |
C31H34N4O2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea |
InChI |
InChI=1S/C31H34N4O2/c1-3-23-11-7-9-15-28(23)35-30(21-22(2)34-35)37-29-16-10-8-14-27(29)33-31(36)32-26-19-17-25(18-20-26)24-12-5-4-6-13-24/h7-11,14-21,24H,3-6,12-13H2,1-2H3,(H2,32,33,36) |
InChI Key |
BLOWXIFVYOKSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC(=N2)C)OC3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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